N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and sulfonamides. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-acetylsulfamoyl)phenyl)pyridazine-3-carboxamide
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of both the pyrazolyl and phenyl groups attached to the pyridazine core. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-11-10-12(2)24(22-11)17-9-8-16(20-21-17)18(26)19-14-4-6-15(7-5-14)29(27,28)23-13(3)25/h4-10H,1-3H3,(H,19,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIXLXBPCYJIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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